5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile
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Overview
Description
5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile is a complex organic compound that features a chromeno-naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and nitriles under controlled conditions. The reaction often requires catalysts such as Lewis acids and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile is unique due to its chromeno-naphthyridine core, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1204405-82-2 |
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Molecular Formula |
C24H18N4O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
11-imino-15-(3,4,5-trimethoxyphenyl)-8-oxa-10,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaene-12-carbonitrile |
InChI |
InChI=1S/C24H18N4O4/c1-29-18-8-12(9-19(30-2)22(18)31-3)16-10-14-13-6-4-5-7-17(13)32-24-20(14)21(27-16)15(11-25)23(26)28-24/h4-10,26-27H,1-3H3 |
InChI Key |
DUKUZTYTMDJRLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C4C(=C(C(=N)N=C4OC5=CC=CC=C53)C#N)N2 |
Origin of Product |
United States |
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